molecular formula C8H12O2 B1587426 1,5-Dimethoxy-1,4-cyclohexadiene CAS No. 37567-78-5

1,5-Dimethoxy-1,4-cyclohexadiene

Cat. No. B1587426
CAS RN: 37567-78-5
M. Wt: 140.18 g/mol
InChI Key: MDBSJHGNFNKPTA-UHFFFAOYSA-N
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Patent
US06982260B1

Procedure details

A solution containing 1,3-dimethoxybenzene (10 g), dry THF (15 mL) and tBuOH (15 mL) was added to distilled ammonia (ca 250 mL). To the reaction mixture was added lithium wire (1.5 g) in small portions, and the deep blue colored solution was stirred for 3 hours. The reaction mixture was decolorized by dropwise addition of methanol. Ammonia was evaporated at room temperature. To the residue, ammonium chloride solution was added, then the product was extracted with hexane (3×120 mL). The combined extracts were washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure gave the title compound as a clear liquid (9.5 g). 1H NMR (CDCl3): δ 2.7–2.9 (m, 4H, 2×CH2), 3.58 (s, 6H, 2×OCH3), 4.66 (t, 2H, olefinic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.C1COCC1>CC(O)(C)C>[CH3:1][O:2][C:3]1[CH2:4][C:5]([O:9][CH3:10])=[CH:6][CH2:7][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the deep blue colored solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
to distilled ammonia (ca 250 mL)
ADDITION
Type
ADDITION
Details
To the reaction mixture was added lithium wire (1.5 g) in small portions
ADDITION
Type
ADDITION
Details
The reaction mixture was decolorized by dropwise addition of methanol
CUSTOM
Type
CUSTOM
Details
Ammonia was evaporated at room temperature
ADDITION
Type
ADDITION
Details
To the residue, ammonium chloride solution was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hexane (3×120 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CCC=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.